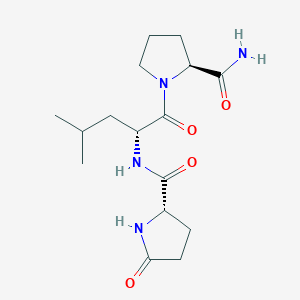

5-Oxo-L-prolyl-D-leucyl-L-prolinamide

Description

Contextualization within the Field of Biologically Active Peptides

Biologically active peptides are molecules that play vital roles in a vast array of physiological processes. They can act as hormones, neurotransmitters, and antimicrobial agents, among other functions. nih.govnih.gov The specific sequence of amino acids in a peptide determines its three-dimensional structure and, consequently, its biological activity. Modifications to the standard peptide structure, such as the inclusion of non-proteinogenic amino acids or alterations to the N- and C-termini, are common strategies employed by nature and scientists to enhance peptide stability and activity. 5-Oxo-L-prolyl-D-leucyl-L-prolinamide serves as an exemplar of a synthetically modified peptide, where each component is deliberately chosen to investigate the structure-activity relationships of peptides.

Stereochemical Implications of the D-Leucyl Residue

The central amino acid in this tripeptide is D-leucine, which is the D-enantiomer of the more common L-leucine. The incorporation of D-amino acids into peptides has significant stereochemical implications. lifetein.compsu.edu Most naturally occurring peptides are composed exclusively of L-amino acids. psu.edu The presence of a D-amino acid can dramatically alter the peptide's secondary structure, such as promoting the formation of specific types of β-turns. psu.edunih.gov Furthermore, peptide bonds involving D-amino acids are generally more resistant to cleavage by proteases, which are enzymes that typically recognize and degrade peptides made of L-amino acids. lifetein.comrsc.org This increased proteolytic stability is a desirable characteristic in the design of peptide-based drugs. D-amino acids are also found in some natural products, including certain antimicrobial peptides. nih.govrsc.org

Importance of the C-Terminal L-Prolinamide

Data Tables

Table 1: Physicochemical Properties of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide

| Property | Value |

| Molecular Formula | C₁₆H₂₆N₄O₃ |

| Molecular Weight | 322.40 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-[[(2S)-5-oxopyrrolidin-2-yl]formamido]-4-methylpentanoyl]pyrrolidin-2-carboxamide |

| Chirality | Chiral |

Table 2: Structural Features and Their Significance

| Structural Feature | Description | Significance in Peptide Research |

| N-Terminal Pyroglutamic Acid | A cyclic lactam derived from glutamic acid. | Confers resistance to aminopeptidases, enhances stability, and can influence peptide conformation. thieme-connect.de |

| D-Leucyl Residue | The D-enantiomer of the amino acid leucine (B10760876). | Increases resistance to proteolytic degradation and can induce specific secondary structures like β-turns. lifetein.comnih.gov |

| C-Terminal L-Prolinamide | The C-terminal proline has an amidated carboxyl group. | Neutralizes the C-terminal charge, increases stability against carboxypeptidases, and the proline ring restricts backbone flexibility. nih.govnih.gov |

Strategies for Peptide Synthesis of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide

The creation of the peptide backbone of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide can be accomplished through several established synthetic routes. The choice of strategy often depends on the desired scale, purity requirements, and complexity of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides. nih.gov The process involves building the peptide chain sequentially while one end is attached to an insoluble polymeric support, or resin. wikipedia.orgpacific.edu This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration. nih.gov

For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, the synthesis would typically commence from the C-terminus. A Rink amide resin is often used to generate the C-terminal prolinamide upon cleavage. pacific.edu The synthesis follows a series of iterative cycles, each consisting of two main steps:

Deprotection: The temporary protecting group on the α-amine of the resin-bound amino acid is removed. The most common protecting group is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and can be removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). pacific.edupacific.edu

Coupling: The next amino acid in the sequence (in this case, Fmoc-D-Leucine) is activated and coupled to the newly exposed amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). pacific.edu

These cycles are repeated for each amino acid in the sequence. pacific.edu After the final amino acid (pyroglutamic acid or its precursor) is added, the peptide is cleaved from the resin. This final step also removes any permanent protecting groups from the amino acid side chains. A common cleavage cocktail for this purpose is a mixture containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIPS) to prevent side reactions. pacific.edu The crude peptide is then precipitated with cold diethyl ether and purified, typically using reverse-phase high-performance liquid chromatography (HPLC). wikipedia.orgnih.gov

| Step | Reagent/Solvent | Purpose |

| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. pacific.edu |

| Amino Acid Coupling | Fmoc-amino acid, HBTU, DIPEA in DMF | Forms the peptide bond between amino acids. pacific.edu |

| Washing | DMF, DCM, Methanol (MeOH) | Removes excess reagents and byproducts after deprotection and coupling steps. pacific.edu |

| Cleavage & Global Deprotection | Trifluoroacetic acid (TFA), Water, Scavengers (e.g., TIPS) | Releases the completed peptide from the resin and removes side-chain protecting groups. pacific.edu |

| Precipitation | Cold Diethyl Ether | Isolates the crude peptide from the cleavage mixture. nih.gov |

| Purification | Reverse-Phase HPLC | Purifies the final peptide to the desired level. wikipedia.org |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale production. nih.govwikipedia.org This method involves coupling amino acids or small peptide fragments in a suitable solvent.

The synthesis of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide in solution would likely involve a fragment condensation strategy. For instance, a dipeptide fragment such as Boc-D-Leu-L-Pro-NH2 could be synthesized first. This dipeptide would then be deprotected and coupled with an activated pyroglutamic acid derivative (e.g., Z-pGlu-OH) to form the final tripeptide.

Key considerations in solution-phase synthesis include:

Protecting Groups: Both temporary (e.g., Boc) and permanent (e.g., Z) protecting groups are used to prevent side reactions like self-polymerization.

Coupling Reagents: Similar to SPPS, various coupling reagents are used to facilitate the formation of the amide bond.

Purification: After each coupling and deprotection step, the product must be isolated and purified, often through techniques like extraction, precipitation, or crystallization.

While this method can be complex, it avoids the use of a solid support and can be more cost-effective for manufacturing large quantities of the peptide. wikipedia.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic peptide synthesis leverages the stereoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds under mild reaction conditions. nih.gov This approach avoids the need for extensive side-chain protection and minimizes racemization, a common side reaction in chemical synthesis. nih.govresearchgate.net

In a potential chemoenzymatic synthesis of the target peptide, a protease like papain or α-chymotrypsin could be used. nih.gov The reaction generally proceeds via a kinetically controlled mechanism where an N-protected amino acid ester (the acyl donor) reacts with a C-protected amino acid or peptide (the nucleophile) in an aqueous or mixed solvent system. researchgate.net

For example, an enzyme could catalyze the coupling of a pyroglutamic acid ester with the dipeptide D-leucyl-L-prolinamide. A significant challenge in this approach is optimizing reaction conditions such as pH, temperature, and solvent to favor synthesis over the competing hydrolysis reaction. nih.gov Despite these challenges, the high stereoselectivity and environmentally friendly nature of chemoenzymatic methods make them an attractive alternative to purely chemical routes. nih.gov

Regioselective and Stereoselective Introduction of Amino Acid Residues

The specific structure of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, containing a D-amino acid and an N-terminal pyroglutamic acid, requires precise control over the stereochemistry and regiochemistry during synthesis.

Incorporation of D-Amino Acids

The inclusion of a D-leucine residue is a key feature of the target peptide. While D-amino acids are found in naturally occurring peptides, their incorporation into synthetic peptides is a routine and straightforward process in chemical synthesis. nih.govlifetein.com

In both solid-phase and solution-phase synthesis, the desired stereochemistry is achieved simply by using the corresponding D-amino acid building block. For example, in the Fmoc-based SPPS protocol described above, Fmoc-D-Leu-OH would be used in the appropriate coupling cycle to introduce the D-leucine residue. The coupling and deprotection reactions proceed in the same manner as with L-amino acids, and the stereochemical integrity of the D-amino acid is maintained throughout the synthesis. The use of D-amino acids can confer unique conformational properties and increased resistance to proteolytic degradation compared to their all-L-amino acid counterparts. lifetein.comnih.gov

| Synthesis Method | Approach for D-Amino Acid Incorporation |

| Solid-Phase Peptide Synthesis (SPPS) | Direct use of the corresponding protected D-amino acid (e.g., Fmoc-D-Leu-OH) in the standard coupling cycle. pacific.edu |

| Solution-Phase Synthesis | Use of protected D-amino acid derivatives (e.g., Boc-D-Leu-OH) in fragment or stepwise coupling. nih.gov |

| Chemoenzymatic Synthesis | Relies on the stereoselectivity of the chosen enzyme, which must be able to accept D-amino acid substrates. |

Formation of Pyroglutamic Acid N-Terminus

The N-terminal 5-oxo-L-proline, also known as pyroglutamic acid (pGlu), is a cyclic lactam formed from a glutamic acid or glutamine residue. thieme-connect.dewikipedia.org This modification can occur naturally as a post-translational modification or be introduced synthetically. nih.govnih.gov There are two primary strategies for incorporating a pyroglutamyl residue in peptide synthesis:

Direct Coupling of Pyroglutamic Acid: This is the most direct method, where a protected pyroglutamic acid derivative (e.g., Fmoc-pGlu-OH or Boc-pGlu-OH) is coupled to the N-terminus of the peptide chain as the final step of elongation. thieme-connect.de This approach offers excellent control and avoids potential side reactions associated with cyclization on the peptide.

Cyclization of an N-terminal Precursor: An alternative strategy is to synthesize the peptide with an N-terminal L-glutamine (Gln) or L-glutamic acid (Glu) residue. The pyroglutamyl group is then formed through intramolecular cyclization. This reaction involves the nucleophilic attack of the N-terminal α-amine on the side-chain amide (from Gln) or carboxyl group (from Glu), eliminating ammonia or water, respectively. eurekalert.orgresearchgate.net This cyclization can occur spontaneously, especially under acidic conditions (such as during TFA cleavage in SPPS) or upon heating. eurekalert.orgnih.gov While effective, this method can sometimes lead to incomplete conversion or side reactions, requiring careful optimization. eurekalert.org

An in-depth examination of the synthetic methodologies and chemical derivatization of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide reveals a landscape of sophisticated chemical strategies. These techniques are pivotal for the production of the parent compound and for the generation of structurally related analogues used in research.

Structure

3D Structure

Properties

CAS No. |

78058-30-7 |

|---|---|

Molecular Formula |

C16H26N4O4 |

Molecular Weight |

338.40 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11+,12-/m0/s1 |

InChI Key |

WKRBQSKJRZKXAH-TUAOUCFPSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Structural and Conformational Analysis

Characterization of Solution-State Conformation

Experimental techniques are indispensable for determining the ensemble of conformations that the peptide adopts in a solution environment, which most closely mimics physiological conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of peptides at atomic resolution. spectralservice.de A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize 5-Oxo-L-prolyl-D-leucyl-L-prolinamide.

Initially, 1D ¹H and ¹³C NMR spectra would confirm the presence and integrity of the constituent residues. Subsequently, 2D experiments provide detailed connectivity and spatial information. chemrxiv.org

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the proton spin systems of the individual amino acid residues. uzh.ch It would clearly delineate the protons belonging to the D-leucine residue (NH, Hα, Hβ, Hγ, Hδ) and the L-proline residue (Hα, Hβ, Hγ, Hδ), distinguishing them from the pyroglutamyl ring protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close in space (typically <5 Å), providing the crucial distance restraints needed to calculate a 3D structure. chemrxiv.org Key NOEs would be expected between adjacent residues, such as between the pGlu Hβ/Hγ protons and the D-Leu Hα/NH, and between the D-Leu Hα/NH and the L-Pro Hα/Hδ protons.

Cis/Trans Isomerism Analysis: The peptide contains two peptide bonds: pGlu-D-Leu and D-Leu-L-Pro. The latter, being an Xaa-Pro bond, has a significant probability of existing in both trans and cis conformations. researchgate.net The presence of two distinct sets of resonances for the residues flanking this bond in NMR spectra would indicate slow exchange between the two isomers. NOESY spectra are critical for distinguishing these isomers by identifying characteristic short distances: a strong NOE between the Hα proton of D-Leu and the Hα of L-Pro is indicative of a trans bond, whereas a strong NOE between the D-Leu Hα and the L-Pro Hδ is characteristic of a cis bond. chemrxiv.org

| NMR Experiment | Primary Information Obtained | Relevance to 5-Oxo-L-prolyl-D-leucyl-L-prolinamide |

|---|---|---|

| ¹H / ¹³C NMR (1D) | Chemical shift assignment, confirmation of residues. | Verifies the presence of pGlu, D-Leu, and L-Pro moieties. |

| TOCSY (2D) | Identifies coupled protons within each amino acid residue. | Assigns all protons within the D-Leu and L-Pro spin systems. |

| NOESY (2D) | Identifies protons close in 3D space (<5 Å). | Provides distance restraints to define the peptide's fold and determine peptide bond (cis/trans) geometry. |

The presence of the pGlu and L-Pro residues, combined with the D-Leu residue, strongly favors the formation of a turn-like conformation. D-amino acids are known to promote the formation of specific turn types (e.g., type I' or II' β-turns). The CD spectrum would be highly sensitive to such ordered structures.

| Conformation | Characteristic CD Signal(s) |

|---|---|

| Random Coil | Strong negative band near 200 nm. |

| β-Turn (Type I' or II') | Weak negative band near 220-230 nm and a strong positive band near 200-205 nm. |

A spectrum indicating a defined β-turn would provide strong evidence for a compact, folded structure in solution, which could then be further detailed by NMR analysis.

Theoretical and Computational Conformational Studies

Computational methods complement experimental data by exploring the full conformational landscape of the peptide and providing energetic insights into the stability of different structures.

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movement of atoms and molecules over time. uni-miskolc.hu For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, an MD simulation would be initiated by placing a starting structure of the peptide in a simulated box of solvent (typically water) and calculating the trajectory of all atoms based on a defined force field (e.g., AMBER, GROMACS). uni-miskolc.hu

These simulations can reveal the inherent flexibility of the peptide, preferred orientations of the side chains, and the dynamics of hydrogen bonding with the solvent. A key challenge in simulating proline-containing peptides is the high energy barrier for cis/trans isomerization, which occurs on a timescale often longer than conventional simulations. nih.gov To overcome this, enhanced sampling techniques such as high-temperature MD or accelerated MD may be employed to adequately sample both isomeric states. nih.gov The resulting trajectories can be clustered to identify the most populated conformational families, providing a dynamic picture of the peptide's structural ensemble.

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate energy predictions for molecular structures. acs.org Methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to perform geometry optimizations on specific conformations. acs.orgcuni.cz

In the context of this tripeptide, conformations identified as being highly populated during MD simulations would be subjected to QC calculations. nih.govresearchgate.net This process refines the geometry of each conformation and calculates its relative energy with high accuracy. By comparing the energies of the various stable conformers (including both cis and trans isomers of the D-Leu-L-Pro bond), this method can definitively identify the global energetic minimum structure and provide a reliable ranking of the stability of other low-energy states.

De novo (or ab initio) structure prediction methods aim to predict the three-dimensional structure of a peptide based solely on its amino acid sequence. nih.gov For a short, modified peptide like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, algorithms such as PEP-FOLD or Rosetta could be utilized. These programs generate a large number of possible conformations (decoys) through methods like fragment assembly and then use a scoring function to rank them based on calculated energy.

For this specific peptide, the prediction algorithm must be able to handle the non-standard pyroglutamyl N-terminus and the D-configuration of the leucine (B10760876) residue. nih.govmdpi.com The output is typically a set of the lowest-energy predicted structures. These models can serve as excellent starting points for more intensive computational studies, such as MD simulations and quantum chemical calculations, or can be compared against experimental data from NMR and CD for validation.

Influence of D-Amino Acids on Peptide Backbone Flexibility and Topology

The incorporation of a D-amino acid, in this case, D-leucine, into a peptide sequence composed predominantly of L-amino acids introduces a significant perturbation to the backbone conformation. nih.gov While peptides consisting entirely of L-amino acids readily adopt right-handed helical structures, the presence of a D-residue can disrupt these conformations and favor the formation of alternative secondary structures such as turns or left-handed helices. nih.govnih.gov This is due to the altered stereochemistry at the α-carbon of the D-amino acid, which forces the peptide backbone to adopt different dihedral angles (phi, φ and psi, ψ) to avoid steric clashes. nih.gov

The specific impact of a D-amino acid on peptide conformation is context-dependent, influenced by the nature of the neighboring residues. pnas.org In the case of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, the D-leucine residue is flanked by two conformationally restricted proline-derived residues, which further influences the accessible conformational space. The presence of the D-leucine can lead to a more compact or folded structure compared to its all-L counterpart.

Table 1: General Effects of D-Amino Acid Incorporation on Peptide Structure

| Feature | Consequence of D-Amino Acid Inclusion |

| Backbone Conformation | Disruption of right-handed helices; promotion of turns and left-handed helices. |

| Flexibility | Can increase or decrease local flexibility depending on the sequence context. |

| Overall Topology | Can induce more compact or unique folded structures. |

| Biological Activity | Often leads to altered receptor binding and enzymatic stability. |

This table provides a generalized summary of the effects of D-amino acid incorporation into peptide chains.

Conformational Role of N-Terminal Pyroglutamic Acid

The N-terminus of the peptide is capped by pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid. This cyclization locks the N-terminal amine in a lactam ring, which significantly restricts the conformational freedom of this residue. acs.orgnih.gov The formation of pyroglutamic acid can occur spontaneously from N-terminal glutamine or glutamic acid residues. acs.orgnist.gov

The rigid structure of the pyroglutamyl ring imposes a steric constraint on the peptide backbone, influencing the orientation of the subsequent residues. acs.org Computational studies have shown that the presence of an N-terminal pyroglutamic acid can affect the fragmentation of peptide ions in mass spectrometry due to its influence on proton affinity and the resulting charge distribution. nist.gov This inherent rigidity at the N-terminus can serve as a nucleation point for specific folded conformations of the entire peptide.

Implications of L-Prolinamide for C-Terminal Constraints

The C-terminus of the peptide is an L-prolinamide, which introduces another layer of conformational constraint. The proline ring, with its side chain covalently bonded to the backbone nitrogen, restricts the phi (φ) dihedral angle to a narrow range of values. nih.gov This inherent rigidity of proline residues is a well-established principle in protein and peptide structure. nih.gov

Molecular Recognition and Ligand Target Interaction Studies

Exploration of Potential Receptor Binding Modulatory Activities

The structure of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide is analogous to other biologically active tripeptides known to modulate receptor function, often in an allosteric manner.

Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. Peptides and peptidomimetics are a significant source of allosteric modulators for G-protein coupled receptors (GPCRs). frontiersin.org They can offer greater specificity and a more nuanced "dimmer switch" control over receptor activation compared to traditional orthosteric agonists or antagonists. frontiersin.org

For instance, the hypothalamic tripeptide L-prolyl-L-leucyl-glycinamide (PLG), which shares a prolyl-peptidyl structure, has been shown to act as an allosteric modulator of dopamine receptors. umn.edunih.gov Studies on human dopamine D2 and D4 receptors revealed that PLG enhances the binding of agonists, increasing the affinity and population of the high-affinity receptor state without affecting antagonist binding. umn.edu This modulation is dependent on the receptor being coupled to its G protein, indicating that the peptide stabilizes a specific signaling-competent conformation of the receptor-G protein complex. umn.edu Given its structural similarity, 5-Oxo-L-prolyl-D-leucyl-L-prolinamide could potentially exhibit similar allosteric modulatory activity on certain classes of receptors.

The pyroglutamyl (pGlu) modification itself can significantly influence a peptide's properties by neutralizing the N-terminal charge and increasing hydrophobicity, which can alter its conformational ensemble and interactions with target proteins. nih.govnih.govmorressier.com

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. giffordbioscience.comoncodesign-services.com These assays use a radioactively labeled molecule (radioligand) to quantify binding to a target receptor with high sensitivity and precision. oncodesign-services.comnih.gov This technique would be essential for determining if 5-Oxo-L-prolyl-D-leucyl-L-prolinamide binds to a specific receptor and for quantifying its affinity.

There are three primary types of radioligand binding assays:

Saturation Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which measures affinity. giffordbioscience.comnih.gov

Competition Assays: In this format, a fixed concentration of radioligand competes for binding with varying concentrations of an unlabeled compound (like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide). giffordbioscience.comoncodesign-services.com The results yield the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki) to determine the affinity of the unlabeled compound for the receptor. giffordbioscience.com

Kinetic Assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand, providing insights into the binding mechanism. giffordbioscience.comoncodesign-services.com

The following table illustrates the key parameters that can be obtained from these assays.

| Assay Type | Key Parameters Measured | Description |

| Saturation | Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. giffordbioscience.com |

| Bmax (Maximum Receptor Density) | Total number of binding sites in the preparation (e.g., in fmol/mg protein). giffordbioscience.com | |

| Competition | IC50 (Half-Maximal Inhibitory Conc.) | Concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. oncodesign-services.com |

| Ki (Inhibition Constant) | The equilibrium dissociation constant for the unlabeled ligand; a measure of its binding affinity. giffordbioscience.com | |

| Kinetic | kon (Association Rate Constant) | The rate at which the radioligand binds to the receptor. giffordbioscience.com |

| koff (Dissociation Rate Constant) | The rate at which the radioligand dissociates from the receptor. giffordbioscience.com |

Enzyme Interaction and Inhibition Kinetics

The presence of proline residues makes peptides like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide potential substrates or inhibitors for specific classes of proteases, such as prolyl endopeptidases.

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. nih.govpnas.org These enzymes are crucial in the metabolism of proline-containing neuropeptides and hormones. pnas.org The structure of PEPs typically includes a catalytic domain and a distinct β-propeller domain that acts as a gate, restricting access to the active site for larger peptides. nih.gov

The binding of a peptide substrate or inhibitor often involves an induced-fit mechanism, where the enzyme undergoes a conformational change upon ligand binding. nih.gov For instance, crystal structures of PEPs have revealed both "open" and "closed" conformations, with the transition being crucial for substrate entry and catalysis. pnas.org The interaction is stabilized by extensive noncovalent interactions within the enzyme's binding pockets. pnas.org Computational studies and NMR relaxation experiments have also highlighted the importance of a network of protein vibrations, extending from the enzyme surface to the active site, which are coupled to substrate turnover and catalysis. acs.org Studying the interaction of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide with enzymes like PEP would involve kinetic assays to determine parameters such as the Michaelis constant (Km) and catalytic rate (kcat), or the inhibition constant (Ki) if it acts as an inhibitor. nih.gov

Structure-based design is a rational approach to developing potent and selective enzyme inhibitors or receptor ligands. semanticscholar.org This process begins with the known three-dimensional structure of a target protein, often in complex with a starting ligand (e.g., a natural peptide substrate). acs.orgethernet.edu.et By analyzing the binding mode and the interactions at the active site, researchers can design modifications to the peptide to improve its affinity, selectivity, or metabolic stability. nih.gov

For a peptide like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, a structure-based design campaign could involve:

Determining the Co-crystal Structure: Obtaining an X-ray crystal structure of the peptide bound to its target enzyme.

Identifying Key Interactions: Analyzing the hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. For example, identifying an adjacent hydrophobic area in the binding site could prompt the design of derivatives with hydrophobic C-terminal groups to improve binding affinity. acs.org

In Silico Modeling: Using computational tools to predict how modifications (e.g., amino acid substitutions, cyclization, or addition of non-natural functional groups) would affect binding.

Synthesis and Evaluation: Synthesizing the designed analogs and testing their inhibitory potency. This iterative cycle of design, synthesis, and testing can lead to significant improvements in ligand affinity. semanticscholar.orgacs.org

Computational Approaches to Predict Binding Modes and Affinities

Predicting the three-dimensional structure of a peptide-protein complex is vital for understanding its function and for guiding drug design. acs.org However, this is challenging due to the high flexibility of peptides. acs.orgnih.gov Various computational methods are employed to tackle this problem.

Molecular Docking: Docking programs predict the preferred orientation of a ligand when bound to a receptor. While effective for rigid small molecules, standard docking can fail for flexible peptides. nih.gov Specialized algorithms, such as MDockPeP2, have been developed to account for peptide flexibility by combining exhaustive searching with both global and local minimization methods. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand system over time, providing detailed insights into binding dynamics and conformational changes. nih.gov These simulations can be used to refine docking poses, explore different binding modes, and understand how a ligand stabilizes a particular protein conformation. nih.govarxiv.org

Binding Free Energy Calculations: Methods such as Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) and Free Energy Perturbation (FEP) are used to estimate the binding affinity of a ligand. nih.govchemrxiv.org These calculations are more computationally intensive but can provide a more accurate ranking of potential ligands than simple docking scores. nih.gov Combining these techniques in a workflow—using docking to generate initial poses, followed by MD simulations for refinement and FEP for accurate energy calculations—can significantly improve the prediction of binding modes and affinities for flexible ligands. nih.gov

Molecular Docking Simulations of Peptide-Receptor Complexes

A thorough search of scientific databases yields no specific studies on the molecular docking of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide with any biological receptor. Consequently, there is no data available to create a table summarizing key interactions, binding energies, or interacting amino acid residues for this specific compound.

Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

There are no published research articles that have performed Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations specifically for 5-Oxo-L-prolyl-D-leucyl-L-prolinamide. As a result, no data on its binding free energy, stability of the peptide-receptor complex, or contributions of individual energy components are available to be presented.

Pharmacophore Modeling and Ligand-Based Virtual Screening

No pharmacophore models based on the structure of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide have been described in the scientific literature. Without a developed model, there are no virtual screening studies or data on key pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, or aromatic rings to report.

Structure Activity Relationship Sar Elucidation and Rational Design Principles

Systematic Mutational Analysis of the Tripeptide Sequence

Systematic mutational analysis involves the substitution of each amino acid residue in the tripeptide sequence to probe its contribution to biological activity. While specific mutational scanning data for 5-Oxo-L-prolyl-D-leucyl-L-prolinamide is not extensively available in publicly accessible literature, the principles can be inferred from studies on analogous peptides, such as TRH and other bioactive peptides.

In a study on a synthetic antimicrobial heptapeptide, systematic mutation of a leucine (B10760876) residue to aromatic amino acids like tryptophan, phenylalanine, or tyrosine, or to a smaller amino acid like alanine (B10760859), was performed to assess the impact on antimicrobial potency. The results demonstrated that substituting leucine with an aromatic residue, particularly tryptophan, could significantly enhance antimicrobial activity, while substitution with alanine was detrimental. acs.org This highlights the importance of the physicochemical properties of the side chain at a specific position.

For TRH (pGlu-His-Pro-NH2), numerous analogs have been synthesized to understand the role of each residue. It has been shown that the pyroglutamyl (pGlu) residue is important for receptor recognition, the histidine residue is critical for receptor activation, and the C-terminal prolinamide influences the peptide's conformation and stability. Any modification to these key residues can drastically alter the biological activity. For instance, replacement of histidine with other amino acids often leads to a significant loss of potency. nih.govresearchgate.net

A hypothetical systematic mutational analysis of the 5-Oxo-L-prolyl-D-leucyl-L-prolinamide backbone could involve substituting the D-leucine with other D-amino acids to explore the effects of side-chain size, hydrophobicity, and charge. Similarly, the L-proline residues could be replaced with other cyclic or constrained amino acids to investigate the impact on the peptide's backbone conformation.

Table 1: Hypothetical Mutational Analysis of the D-Leucine Position in 5-Oxo-L-prolyl-D-leucyl-L-prolinamide

| Analog | Modification at Position 2 | Predicted Impact on Activity | Rationale |

| Parent Compound | D-Leucine | - | Reference compound |

| Analog 1 | D-Alanine | Reduced | Decreased side-chain hydrophobicity and size |

| Analog 2 | D-Phenylalanine | Potentially Altered | Increased aromaticity and steric bulk |

| Analog 3 | D-Valine | Potentially Maintained or Reduced | Similar hydrophobicity, slightly smaller size |

| Analog 4 | D-Lysine | Likely Reduced | Introduction of a positive charge |

Role of Stereochemistry (L vs. D) in Mediating Molecular Selectivity

Stereochemistry plays a pivotal role in the biological activity of peptides, influencing their interaction with chiral biological targets such as receptors and enzymes. The substitution of an L-amino acid with its D-enantiomer can have profound effects on a peptide's conformation, stability, and receptor affinity.

In the case of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, the presence of D-leucine instead of the naturally occurring L-leucine is a key modification. This change in stereochemistry can lead to increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This enhanced stability can result in a longer biological half-life.

A study on a novel peptide from Odorrana schmackeri, B1OS, demonstrated the impact of D-leucine substitution. The introduction of a D-leucine residue at the second position of the parent peptide sequence resulted in a slight decrease in helicity compared to its L-leucine counterpart, but it was still higher than the parent peptide. nih.gov Notably, the D-leucine-modified peptide exhibited enhanced bactericidal effects and a significantly increased killing speed on lung cancer cells, with low cytotoxicity on normal cells. nih.gov This suggests that the stereochemical change can favorably modulate the peptide's therapeutic index.

The differential effects of L- versus D-amino acids are often attributed to their influence on the peptide's secondary structure and its ability to adopt a specific bioactive conformation required for receptor binding. The D-amino acid can induce unique turns or alter the orientation of side chains, leading to different binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For peptide analogs, QSAR studies can help in predicting the activity of novel compounds and in understanding the key molecular descriptors that govern their biological effects.

Several QSAR studies have been conducted on antioxidant tripeptides, which, while having a different biological endpoint, provide a framework for how such models are developed. In these studies, tripeptides are characterized by various physicochemical properties of their constituent amino acids, such as hydrophobicity, steric properties, and electronic properties. nih.govnih.govacs.org Machine learning methods like multiple linear regression (MLR), support vector machine (SVM), and random forest (RF) are then employed to build predictive QSAR models. nih.govacs.org

For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide analogs, a QSAR model could be developed by synthesizing a series of analogs with variations at each of the three positions and measuring their biological activity (e.g., receptor binding affinity). Molecular descriptors for each analog would then be calculated, including topological, electronic, and conformational parameters.

Table 2: Representative Data for a Hypothetical QSAR Model of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide Analogs

| Analog | Modification | LogP | Molecular Weight | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| 1 | D-Leu -> D-Ala | 1.2 | 324.36 | 6.5 | 6.3 |

| 2 | D-Leu -> D-Val | 1.8 | 352.42 | 7.1 | 7.0 |

| 3 | D-Leu -> D-Phe | 2.5 | 400.46 | 7.8 | 7.9 |

| 4 | L-Pro -> L-Ala | 1.0 | 310.35 | 5.8 | 5.6 |

These models can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs.

Design of Conformationally Constrained Peptidomimetics to Mimic Bioactive Conformations

Peptides are often highly flexible molecules, which can be a disadvantage for drug development as it can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The design of conformationally constrained peptidomimetics aims to lock the molecule into its bioactive conformation, thereby increasing potency, selectivity, and stability. nih.gov

One approach to achieve conformational constraint is to replace the flexible peptide backbone with a more rigid scaffold. For TRH analogs, peptidomimetics have been designed where the peptide backbone is replaced by a cyclohexane (B81311) framework. nih.gov This cis-1,3,5-trisubstituted ring system was designed to position the key pharmacophoric groups in a conformation consistent with the proposed bioactive conformation of TRH. These mimetics were found to be potent and orally active in behavioral models of cognition. nih.gov

Another strategy is the introduction of cyclic structures or non-natural amino acids that restrict the rotational freedom of the peptide backbone. For example, replacing a residue with N-methylated amino acids or incorporating lactam bridges can stabilize specific secondary structures like β-turns.

Development of Scaffold-Hopping and Fragment-Based Design Strategies

Scaffold-hopping and fragment-based design are powerful strategies in modern medicinal chemistry for the discovery of novel chemical entities with desired biological activity. uniroma1.itbhsai.orgnih.gov

Scaffold-hopping aims to identify structurally novel compounds by modifying the central core structure of a known active molecule while retaining its key pharmacophoric features. uniroma1.it For a tripeptide like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, a scaffold-hopping approach would involve replacing the peptide backbone with a non-peptidic scaffold that can present the side chains of pyroglutamate (B8496135), D-leucine, and proline in a similar spatial orientation. This can lead to the discovery of compounds with improved drug-like properties, such as better oral bioavailability and metabolic stability. cresset-group.com

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments that bind to the biological target. nih.govyoutube.comyoutube.com These fragments are then optimized and linked together to produce a more potent lead molecule. In the context of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, one could envision a fragment-based approach where fragments corresponding to the pyroglutamyl, D-leucyl, and prolinamide moieties are identified through screening. These fragments would then be linked together using various chemical linkers to generate novel, non-peptidic mimetics. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com

Advanced Analytical and Biophysical Characterization for Academic Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of peptides. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of the elemental composition of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide.

For this specific tripeptide, the expected monoisotopic mass is 338.1954 g/mol . HRMS would be used to confirm this exact mass, thereby verifying its chemical formula as C16H26N4O4.

Tandem mass spectrometry (MS/MS) is subsequently employed for fragmentation analysis to confirm the amino acid sequence. In this process, the protonated molecule ([M+H]+) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information. The fragmentation of peptides containing proline residues often exhibits characteristic patterns, including the "proline effect," which promotes cleavage at the N-terminal side of the proline residue. For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, characteristic b- and y-type fragment ions would be expected, and their precise masses would be analyzed to confirm the sequence of pyroglutamyl, D-leucine, and prolinamide.

Table 1: Representative High-Resolution Mass Spectrometry Data for 5-Oxo-L-prolyl-D-leucyl-L-prolinamide

| Parameter | Expected Value |

| Molecular Formula | C16H26N4O4 |

| Monoisotopic Mass | 338.1954 u |

| Protonated Molecule [M+H]+ | 339.2027 u |

| Major Expected b-ion Fragments | b2: 224.1396 u |

| Major Expected y-ion Fragments | y1: 115.0871 u, y2: 228.1711 u |

Note: The data in this table is calculated based on the chemical structure and represents expected values that would be confirmed by HRMS analysis.

Advanced Chromatographic Separations for Peptide Purity and Heterogeneity Analysis

The assessment of purity is critical in peptide research. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are the methods of choice for this purpose. For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, a reversed-phase HPLC (RP-HPLC) method would typically be developed. sielc.com

This method would involve a stationary phase, such as a C18 column, and a mobile phase gradient consisting of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid) and an organic solvent like acetonitrile. sielc.com The peptide is separated from impurities based on its hydrophobicity. The high resolution of UHPLC, with its smaller particle size columns, allows for faster analysis times and improved separation of closely related impurities, such as diastereomers or deletion sequences.

The purity of a sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected at a specific wavelength (typically 214 or 220 nm for peptide bonds). A purity level of >98% is often required for rigorous biophysical studies.

Table 2: Illustrative Parameters for RP-HPLC Purity Analysis of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-40% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 220 nm |

| Expected Retention Time | Analyte-specific (e.g., 8.5 min) |

Note: This table provides a typical set of starting conditions for an analytical HPLC method for a peptide of this nature.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. While specific binding partners for 5-Oxo-L-prolyl-D-leucyl-L-prolinamide are not detailed in available literature, SPR could be employed to characterize its interaction with a putative receptor or target protein.

In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing 5-Oxo-L-prolyl-D-leucyl-L-prolinamide would then be flowed over the chip surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By monitoring the signal over time during the association and dissociation phases, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Table 3: Hypothetical Surface Plasmon Resonance Kinetic Data

| Kinetic Parameter | Symbol | Representative Value | Unit |

| Association Rate Constant | ka | 1.5 x 10^4 | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kd | 3.2 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | KD | 2.1 x 10⁻⁷ | M |

Note: The values in this table are illustrative of a moderate-affinity interaction that could be characterized by SPR.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that provides a complete thermodynamic profile of a binding interaction. wur.nl It directly measures the heat released or absorbed during a binding event.

In a typical ITC experiment, a solution of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide would be titrated into a sample cell containing its binding partner. The resulting heat changes are measured after each injection. The data are then fit to a binding model to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This information provides deep insights into the forces driving the binding interaction.

Table 4: Representative Thermodynamic Data from Isothermal Titration Calorimetry

| Thermodynamic Parameter | Symbol | Illustrative Value | Unit |

| Stoichiometry | n | 1.1 | - |

| Binding Affinity | KD | 2.5 x 10⁻⁷ | M |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | ΔS | 2.3 | cal/mol·K |

Note: This table presents a hypothetical thermodynamic signature for an interaction that could be analyzed by ITC.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures

To obtain the most detailed structural information, X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques. These methods can reveal the three-dimensional structure of molecules at atomic resolution.

For a small peptide like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, X-ray crystallography would typically be used to determine its structure in a complex with a larger binding partner, such as a protein receptor. This would require co-crystallizing the peptide with its target. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure of the complex can be built. This would reveal the precise binding mode of the peptide and the specific molecular interactions involved.

Cryo-EM is generally more suited for very large protein complexes or molecules that are difficult to crystallize. While less likely to be the primary method for a small peptide complex, it could be a viable alternative.

Table 5: Potential Structural Biology Project Outline

| Technique | Goal | Key Requirements | Potential Outcome |

| X-ray Crystallography | Determine the atomic structure of the peptide-protein complex. | High-purity protein and peptide; successful co-crystallization. | High-resolution 3D structure revealing binding interface and key interactions. |

| Cryo-Electron Microscopy | Determine the structure of a large complex involving the peptide. | Stable, high-molecular-weight complex; optimal sample freezing. | Near-atomic resolution structure of the complex in a near-native state. |

Note: This table outlines the general approach and expectations for structural studies of the peptide in complex with a binding partner.

Future Research Directions and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

For a compound like 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, AI could be employed to:

Predict Bioactivity: Machine learning models can be trained on existing peptide-protein interaction data to predict potential biological targets for the tripeptide. By analyzing its structural features, AI could identify potential receptors or enzymes with which it might interact. nih.gov

Optimize Properties: Generative AI models can design novel analogues of the peptide with enhanced properties. peptilogics.com For instance, these models could suggest modifications to the peptide backbone or side chains to improve target affinity, selectivity, or pharmacokinetic profiles, moving beyond traditional trial-and-error methods. gubra.dkpolifaces.de

De Novo Design: AI algorithms can generate entirely new peptide sequences with desired functionalities. gubra.dk This could lead to the discovery of novel peptides inspired by the structural motifs of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide but with superior therapeutic potential. news-medical.net

| AI/ML Application | Potential Impact on 5-Oxo-L-prolyl-D-leucyl-L-prolinamide Research |

| Predictive Modeling | Identification of potential biological targets and prediction of bioactivity. |

| Generative Models | Design of novel analogues with improved stability, affinity, and selectivity. |

| Virtual Screening | High-throughput in silico screening of peptide libraries against specific targets. |

Development of Novel Biosensors for Peptide Detection and Interaction Studies

Highly sensitive and selective biosensors are crucial for studying the behavior of peptides in biological systems. mdpi.combohrium.com Recent advancements in biosensor technology, particularly electrochemical biosensors, offer powerful tools for real-time monitoring of peptide concentrations and their interactions with other molecules. mdpi.combohrium.comnih.gov

Future biosensor development for peptides such as 5-Oxo-L-prolyl-D-leucyl-L-prolinamide could focus on:

Electrochemical Sensing: Peptides can be immobilized on electrode surfaces to create highly specific biorecognition elements. mdpi.combohrium.com These peptide-based sensors could be used to detect the presence of the tripeptide in complex biological fluids or to study its binding kinetics with target proteins. acs.org

Label-Free Detection: Techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) allow for the label-free detection of peptide-protein interactions. These methods provide valuable data on binding affinity and kinetics, which is essential for understanding the peptide's mechanism of action.

In Vivo Monitoring: The development of implantable or wearable biosensors could enable the continuous monitoring of the peptide's concentration in vivo. This would provide critical pharmacokinetic data and help in optimizing dosing regimens for potential therapeutic applications.

Exploration of Non-Canonical Amino Acids in Peptide Engineering

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences offers a powerful strategy for enhancing their therapeutic properties. nih.govnih.gov These synthetic amino acids can introduce novel functionalities, improve metabolic stability, and constrain peptide conformation to increase target affinity and selectivity. nih.govrsc.org

For 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, the exploration of ncAAs could involve:

Backbone Modifications: Replacing standard peptide bonds with more stable isosteres can further enhance resistance to proteolytic degradation.

Side Chain Engineering: Introducing novel side chains can create new interaction points with target molecules, potentially leading to increased potency and selectivity. nih.gov Late-stage functionalization techniques allow for the rapid diversification of a parent peptide scaffold. nih.gov

Conformational Constraints: Incorporating cyclic or rigid ncAAs can lock the peptide into a specific bioactive conformation, which can improve its binding affinity and reduce off-target effects.

| Type of Non-Canonical Amino Acid | Potential Enhancement for Peptide Analogues |

| N-methylated amino acids | Increased membrane permeability and resistance to proteolysis. |

| β-amino acids | Formation of unique secondary structures and enhanced stability. |

| Fluorinated amino acids | Improved binding affinity and metabolic stability. |

Advances in Chemical Biology Tools for Investigating Peptide Function

Chemical biology provides a powerful toolkit for dissecting the molecular mechanisms of peptide action within a cellular context. youtube.com These tools enable researchers to track peptides, identify their binding partners, and modulate their activity in living systems.

Key chemical biology approaches that could be applied to study 5-Oxo-L-prolyl-D-leucyl-L-prolinamide include:

Chemical Probes: Synthesizing the peptide with bioorthogonal handles (e.g., alkynes or azides) would allow for its visualization and tracking within cells using click chemistry. youtube.comnih.gov

Photo-crosslinking: Incorporating photoreactive groups into the peptide sequence can be used to covalently trap and identify its binding partners in a cellular lysate or even in living cells. nih.gov

Peptide-Drug Conjugates: The peptide could be conjugated to therapeutic agents or imaging agents to target them to specific cells or tissues, leveraging the peptide's potential binding properties. acs.org

High-Throughput Screening Platforms for Peptide Libraries

High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of peptides to identify lead compounds with desired biological activities. tangobio.comcreative-peptides.com These platforms automate the process of assaying thousands or even millions of compounds, significantly accelerating the drug discovery process. mdpi.com

For peptides related to 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, HTS could be utilized to:

Screen for Target Binding: Large libraries of peptide analogues could be screened against specific protein targets to identify compounds with high binding affinity. drugtargetreview.com

Phenotypic Screening: Peptides could be screened in cell-based assays to identify those that elicit a desired cellular response, such as inhibiting cancer cell growth or reducing inflammation. nih.gov

Optimize Lead Compounds: HTS can be used to systematically evaluate the effects of amino acid substitutions or other modifications on the peptide's activity, stability, and selectivity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Oxo-L-prolyl-D-leucyl-L-prolinamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling agents : Use carbodiimides (e.g., DCC) to form amide bonds between amino acid residues .

- Protecting groups : Employ Fmoc/t-Bu strategies to prevent undesired side reactions during cyclization of the proline residues .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity. Monitor via LC-MS for byproduct identification .

Q. Which analytical techniques are critical for characterizing the molecular structure of 5-Oxo-L-prolyl-D-leucyl-L-prolinamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and cyclic proline arrangements .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 460.24366 vs. calculated 460.24366) .

- X-ray crystallography : Resolves cyclic conformation and hydrogen-bonding patterns in the crystal lattice .

Q. What are the key physicochemical properties influencing its stability and reactivity?

- Methodological Answer :

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at ~300°C.

- pH sensitivity : Stability assays indicate optimal storage at pH 6–8 (aqueous buffers) to prevent hydrolysis of the oxo-proline group .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis reveals minimal moisture uptake under 60% relative humidity .

Advanced Research Questions

Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., neurotransmitter pathways)?

- Methodological Answer :

- In vitro assays : Use radioligand binding studies (e.g., 3H-glutamate displacement) to assess affinity for glutamate receptors .

- Cell-based models : Transfect HEK293 cells with NMDA receptor subunits and measure calcium influx via fluorescence microscopy .

- In vivo validation : Administer the compound in rodent models and monitor behavioral changes (e.g., Morris water maze for cognitive effects) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Source analysis : Compare synthesis protocols (e.g., SPPS vs. solution-phase) for variability in stereochemical purity .

- Assay standardization : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and normalize data to positive controls (e.g., memantine for NMDA receptor studies) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies and identify confounding variables .

Q. What computational approaches predict its interaction with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to the active site of prolyl oligopeptidase (POPE). Validate with MD simulations (GROMACS) to assess stability .

- QSAR modeling : Train models on analogs (e.g., N-Succinyl-L-alanyl-L-prolinamide) to predict IC50 values against POPE .

Q. What challenges arise in synthesizing structural analogs with enhanced bioactivity?

- Methodological Answer :

- Steric hindrance : Introduce D-leucine residues to improve metabolic stability but optimize coupling times to avoid incomplete reactions .

- Cyclization efficiency : Screen solvents (e.g., DMF vs. THF) to enhance pyrrolidine ring closure yields .

- Scale-up : Transition from SPPS to continuous-flow reactors for gram-scale production while maintaining enantiomeric excess >99% .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.